2-(Aminomethyl)-5-methylnaphthalene
Description
2-(Aminomethyl)-5-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with an aminomethyl (-CH₂NH₂) group at the 2-position and a methyl (-CH₃) group at the 5-position. This structural configuration confers unique physicochemical properties, such as increased polarity compared to unsubstituted naphthalene or its methylated analogs (e.g., 1-methylnaphthalene or 2-methylnaphthalene) due to the presence of the primary amine group.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(5-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8,13H2,1H3 |
InChI Key |
RLGWDTIDXXGSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methylnaphthalene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
2-(Aminomethyl)-5-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(Aminomethyl)-5-methylnaphthalene with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Water Solubility* | Log P (Octanol-Water) |
|---|---|---|---|---|---|
| Naphthalene | C₁₀H₈ | 128.17 | None | ~30 mg/L | 3.30 |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl at 1-position | ~25 mg/L | 3.87 |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl at 2-position | ~25 mg/L | 3.86 |
| This compound | C₁₂H₁₃N | 171.24 | Aminomethyl at 2-position, Methyl at 5-position | ~100–500 mg/L (estimated) | 2.10–2.50 (estimated) |
*Water solubility data for naphthalene and methylnaphthalenes are from EPA reports ; values for this compound are extrapolated based on amine group polarity.
Key Observations :
- The aminomethyl group significantly increases water solubility compared to methylated naphthalenes, reducing hydrophobicity (lower Log P).
- The 5-methyl group may sterically hinder interactions with biological receptors compared to 1- or 2-methylnaphthalenes .
Toxicological Profiles
Toxicological data for this compound are sparse, but comparisons can be drawn from studies on naphthalene and its methyl derivatives:
Key Observations :
- Naphthalene exhibits higher acute toxicity than its methylated analogs, possibly due to metabolic activation to reactive epoxides .
- The aminomethyl group in this compound may introduce dermal/ocular irritation risks, as seen in structurally similar amines like 2-(Aminomethyl)piperidine .
- Methylated naphthalenes show lower acute toxicity but still pose respiratory risks via inhalation .
Environmental Fate and Degradation
| Compound | Environmental Persistence (Half-Life) | Primary Degradation Pathway | Bioaccumulation Potential |
|---|---|---|---|
| Naphthalene | 2–10 days (air) | Photolysis, microbial | Low |
| 1-Methylnaphthalene | 10–30 days (soil) | Microbial oxidation | Moderate |
| 2-Methylnaphthalene | 10–30 days (soil) | Microbial oxidation | Moderate |
| This compound | Unknown (estimated 5–20 days) | Likely microbial deamination | Low (due to solubility) |
Key Observations :
- The aminomethyl group may enhance biodegradability via deamination pathways, reducing persistence compared to methylnaphthalenes .
- Methylnaphthalenes accumulate in sediments due to hydrophobicity, whereas this compound is more likely to remain in aqueous phases .
Biological Activity
2-(Aminomethyl)-5-methylnaphthalene is a naphthalene derivative with significant biological activity. This compound is characterized by an amino group and a methyl group, which influence its chemical properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from damage. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), suggesting that this compound may also possess such capabilities.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. In vitro assays have shown that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases .
Study on Antioxidant Activity
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against various pathogens using the disc diffusion method. The compound showed notable zones of inhibition against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The amino group may facilitate electron donation, neutralizing free radicals.
- Antimicrobial Mechanism : The lipophilic nature of naphthalene derivatives allows for easy penetration into bacterial membranes, leading to cell lysis or metabolic disruption.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes could be a potential pathway through which this compound exerts its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
